3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile

Catalog No.
S3038784
CAS No.
2202080-25-7
M.F
C12H12N2O
M. Wt
200.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carboni...

CAS Number

2202080-25-7

Product Name

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)pyridine-4-carbonitrile

Molecular Formula

C12H12N2O

Molecular Weight

200.241

InChI

InChI=1S/C12H12N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4,9H2

InChI Key

OIURNNVRMFIWHG-UHFFFAOYSA-N

SMILES

C1C=CCC1COC2=C(C=CN=C2)C#N

Solubility

not available

Selective Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides

Specific Scientific Field: Organic Chemistry

Summary of the Application: This research involves the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides .

Methods of Application or Experimental Procedures: The cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature was promoted by triethylamine. This resulted in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .

Results or Outcomes: The reaction yielded multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .

Stereospecific Hydroformylation of 1-Substituted Cyclopent-3-en-1-ols

Specific Scientific Field: Physical Chemistry

Summary of the Application: This research presents an efficient method for enantioselective construction of bridged [2, 2, 1] bicyclic lactones bearing a quaternary stereocenter .

Methods of Application or Experimental Procedures: A series of cyclopent-3-en-1-ols were transformed into their corresponding y-hydroxyl aldehydes with specific syn-selectivity. This was achieved by Rh-catalyzed asymmetric hydroformylation /intramolecular cyclization/PCC oxidation .

Results or Outcomes: The process resulted in the formation of bridged [2,2,1] bicyclic lactones in high yields and excellent enantiomeric excess .

Synthesis of 2-Oxabicyclo [2.2.1]heptane Derivatives

Summary of the Application: This research involves the synthesis of functionalized 2-oxabicyclo [2.2.1]heptane derivatives .

Methods of Application or Experimental Procedures: The reaction of phenacylmalononitriles and chalcone o-enolates in ethanol at room temperature afforded functionalized 2-oxabicyclo [2.2.1]heptane derivatives in satisfactory yields and with high diastereoselectivity .

Results or Outcomes: The reaction yielded functionalized 2-oxabicyclo [2.2.1]heptane derivatives in satisfactory yields and with high diastereoselectivity .

Synthesis of (cyclopent-3-en-1-yl)methanol

Summary of the Application: This research presents the synthesis of (cyclopent-3-en-1-yl)methanol .

Results or Outcomes: The process resulted in the formation of (cyclopent-3-en-1-yl)methanol .

Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides and 2-Oxabicyclo [2.2.1]heptane Derivatives

Summary of the Application: This research involves the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo [2.2.1]heptane derivatives .

Methods of Application or Experimental Procedures: The cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature was promoted by triethylamine. This resulted in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides and functionalized 2-oxabicyclo [2.2.1]heptane derivatives .

Results or Outcomes: The reaction yielded multifunctionalized cyclopent-3-ene-1-carboxamides and functionalized 2-oxabicyclo [2.2.1]heptane derivatives in satisfactory yields and with high diastereoselectivity .

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile is a chemical compound characterized by its unique structural features, which include a cyclopentene ring, a methoxy group, and a pyridine ring with a carbonitrile substituent. The molecular formula of this compound is C12H12N2OC_{12}H_{12}N_2O, and its molecular weight is approximately 200.24 g/mol . This compound's structure allows it to exhibit diverse chemical properties and potential biological activities.

There is no current information available on the mechanism of action of this specific compound.

  • The cyano group can be slightly toxic, so handling with appropriate personal protective equipment is recommended [].
  • The aromatic ring system might have low volatility, but proper ventilation is advised when handling.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the carbonitrile group into primary amines or alcohols.
  • Substitution: The methoxy group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols in the presence of a base.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols with a suitable base.

Research indicates that 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for further studies in drug discovery and development. The compound's mechanism of action may involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions .

The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of cyclopent-3-en-1-ylmethanol with 4-cyanopyridine. This reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF), with heating to promote the reaction.

Industrial Production Methods

For industrial applications, similar synthetic routes can be scaled up using continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Purification techniques such as recrystallization or chromatography are employed to achieve high-purity products.

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile has various applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is explored for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: It is investigated for its role in drug discovery, targeting specific diseases or biological pathways.
  • Industry: The compound may be utilized in the production of specialty chemicals and materials with specific properties .

The interaction studies of 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile focus on its binding affinity to various biological targets, including enzymes and receptors. The precise molecular targets can vary depending on the application context, influencing the compound's biological effects. These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound .

Several compounds share structural similarities with 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile. Notable examples include:

  • 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
  • 2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile
  • 2-(Cyclopentene)carbonitrile derivatives

Uniqueness

The uniqueness of 3-[(Cyclopent-3-en-1-y)methoxy]pyridine -4-carbonitrile lies in its specific substitution pattern on the pyridine ring. This distinct arrangement significantly influences its chemical reactivity and biological activity compared to other similar compounds. For instance, variations in substitution position (e.g., 2-, 3-, or 5-) on the pyridine ring can lead to different interaction profiles and biological outcomes, making this compound particularly valuable for research applications .

XLogP3

2

Dates

Modify: 2023-08-18

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